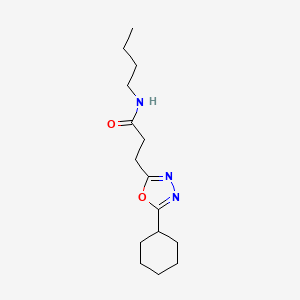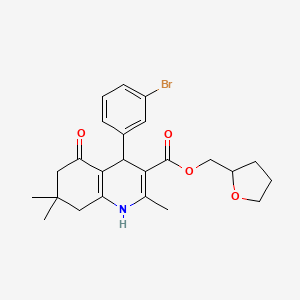![molecular formula C15H19N3O2S B4984680 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4984680.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide, commonly known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first synthesized by scientists at Bristol-Myers Squibb in 2009 and has since been studied extensively for its potential as a therapeutic agent. BMS-777607 is a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.
Mecanismo De Acción
BMS-777607 is a selective inhibitor of the MET receptor tyrosine kinase, which is overexpressed in many types of cancer. The MET pathway plays a critical role in cell growth, survival, and migration, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting the activity of the MET pathway, BMS-777607 can block the growth and spread of cancer cells.
Biochemical and physiological effects:
Studies have shown that BMS-777607 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth and metastasis. BMS-777607 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-777607 is its specificity for the MET pathway, which makes it a valuable tool for studying the role of this pathway in cancer progression. However, the complex synthesis process and high cost of the compound can be limiting factors for some researchers. Additionally, the efficacy of BMS-777607 may vary depending on the type of cancer being studied, and further research is needed to fully understand its potential as a therapeutic agent.
Direcciones Futuras
There are several directions for future research on BMS-777607. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another direction is the investigation of the potential use of BMS-777607 in combination with immunotherapy for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BMS-777607 and its potential as a therapeutic agent for different types of cancer.
Métodos De Síntesis
The synthesis of BMS-777607 involves several steps, including the reaction of 3-pyridylmethylamine with benzylmethylamine, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BMS-777607 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that BMS-777607 can inhibit the activity of several key signaling pathways that are involved in cancer progression, including the MET, VEGFR, and PDGFR pathways.
Propiedades
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-18(12-13-7-4-3-5-8-13)15-14(9-6-10-16-15)11-17-21(2,19)20/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQDQRXMVFPZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)


![1-(3,5-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984658.png)
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)

![3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984674.png)

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)